Hexamethonium hydroxide

Catalog No.
S1892264
CAS No.
556-81-0
M.F
C12H32N2O2
M. Wt
236.39 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexamethonium hydroxide

CAS Number

556-81-0

Product Name

Hexamethonium hydroxide

IUPAC Name

trimethyl-[6-(trimethylazaniumyl)hexyl]azanium;dihydroxide

Molecular Formula

C12H32N2O2

Molecular Weight

236.39 g/mol

InChI

InChI=1S/C12H30N2.2H2O/c1-13(2,3)11-9-7-8-10-12-14(4,5)6;;/h7-12H2,1-6H3;2*1H2/q+2;;/p-2

InChI Key

GYLUMIIRFKDCKI-UHFFFAOYSA-L

SMILES

C[N+](C)(C)CCCCCC[N+](C)(C)C.[OH-].[OH-]

Canonical SMILES

C[N+](C)(C)CCCCCC[N+](C)(C)C.[OH-].[OH-]

Synthesis of Zeolites and Metal-Organic Frameworks (MOFs):

Zeolites and MOFs are porous materials with well-defined structures. These structures can trap specific molecules or ions within their pores, making them valuable for applications like gas separation, catalysis, and drug delivery. Researchers use hexamethonium hydroxide as a structure-directing agent (SDA) in the synthesis of some zeolites and MOFs []. The SDA influences the arrangement of atoms during the formation process, ultimately affecting the final structure and properties of the material.

Here, the positively charged hexamethonium molecule interacts with precursor components, directing them to assemble in a specific way. The size and shape of the hexamethonium molecule can influence the size and shape of the pores within the final zeolite or MOF [].

Hexamethonium hydroxide is a quaternary ammonium compound that serves as a non-depolarizing ganglionic blocker. Its chemical formula is C12H32N2O2C_{12}H_{32}N_{2}O_{2}, and it is characterized by its ability to act as a neuronal nicotinic acetylcholine receptor antagonist. Hexamethonium hydroxide primarily inhibits neurotransmission in autonomic ganglia by blocking the ion channel of nicotinic receptors rather than competing for the acetylcholine binding site. This mechanism leads to a reduction in both sympathetic and parasympathetic nervous system activity, making it a significant compound in pharmacological studies and applications .

Hexamethonium acts as a nicotinic cholinergic antagonist []. It binds to the nicotinic acetylcholine receptors at autonomic ganglia, preventing the binding of acetylcholine, the natural neurotransmitter. This disrupts the transmission of nerve impulses through these ganglia, leading to various physiological effects [].

Hexamethonium hydroxide is a toxic compound and should be handled with care. It can cause a variety of side effects, including hypotension (low blood pressure), dizziness, blurred vision, and urinary retention [].

  • Acute toxicity: Studies in animals suggest moderate to high acute oral toxicity [].
  • Chronic toxicity: No data readily available on chronic effects.
Typical of quaternary ammonium compounds. These include:

  • Hydrolysis: In aqueous solutions, hexamethonium hydroxide can hydrolyze, potentially affecting its stability and bioavailability.
  • Complexation: It may form complexes with other ions or molecules, which can influence its pharmacological effects.
  • Salt Formation: As a quaternary ammonium salt, it can react with acids to form different salts, which may have varying solubility and biological activity .

Hexamethonium hydroxide's primary biological activity is as an antagonist of neuronal nicotinic acetylcholine receptors. By blocking these receptors in autonomic ganglia, it inhibits neurotransmission and affects various physiological responses, including:

  • Reduction of Blood Pressure: Historically used to manage hypertension by decreasing sympathetic nervous system activity.
  • Side Effects: Its use can lead to adverse effects such as orthostatic hypotension, constipation, urinary retention, and dry mouth due to its broad action on both sympathetic and parasympathetic systems .

Hexamethonium hydroxide can be synthesized through several methods:

  • Alkylation of Amines: The synthesis often involves the alkylation of hexamethylene diamine with methyl iodide or other alkyl halides under basic conditions to yield the desired quaternary ammonium compound.
  • Neutralization Reaction: The hydroxide form can be obtained by neutralizing hexamethonium salts with strong bases like sodium hydroxide or potassium hydroxide.
  • Solvent Extraction: Purification may involve solvent extraction techniques to isolate hexamethonium hydroxide from reaction mixtures .

Hexamethonium hydroxide has several applications:

  • Research Tool: It is widely used in pharmacological research to study autonomic nervous system functions and receptor interactions.
  • Historical Therapeutic Use: Previously utilized in clinical settings for managing hypertension, although its use has declined due to the development of more selective agents .
  • Experimental Pharmacology: Employed in studies examining the effects of ganglionic blockade on various physiological processes .

Studies have shown that hexamethonium hydroxide interacts with various receptors and compounds:

  • Nicotinic Receptors: It selectively blocks neuronal nicotinic acetylcholine receptors without affecting muscarinic receptors significantly.
  • Drug Interactions: Co-administration with other medications can lead to increased side effects or altered efficacy due to its broad action on autonomic pathways .

Hexamethonium hydroxide shares similarities with other ganglionic blockers but possesses unique characteristics that differentiate it:

Compound NameChemical FormulaMechanism of ActionUnique Features
PentoliniumC₁₂H₁₈N₂Non-depolarizing ganglionic blockerMore selective for sympathetic ganglia
TrimethaphanC₁₂H₁₅N₂SCompetitive antagonist at nicotinic receptorsShorter duration of action
MecamylamineC₁₂H₁₈N₂Non-selective nicotinic receptor antagonistAlso crosses the blood-brain barrier

Hexamethonium hydroxide is unique due to its specific action on neuronal nicotinic receptors without affecting muscarinic receptors or crossing the blood-brain barrier, making it particularly useful for studying peripheral autonomic functions without central nervous system interference .

UNII

RVL393940Z

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

556-81-0

Wikipedia

Hexamethonium hydroxide

Dates

Modify: 2023-08-16

Explore Compound Types